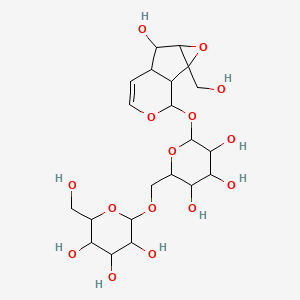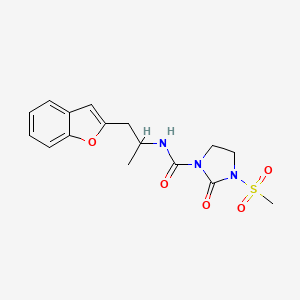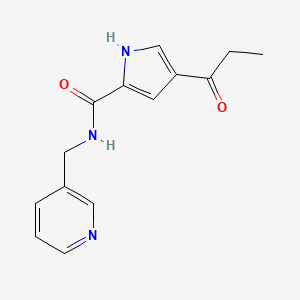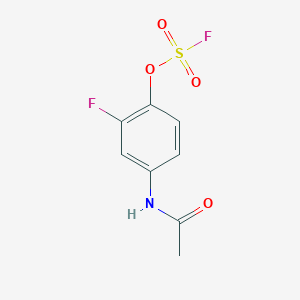
3-(4-苯甲氧基-3-甲氧基苯基)-4-甲基-1,2,4-三唑啉-5-硫酮,95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a triazoline ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Additionally, it has a benzyloxy and a methoxy group attached to a phenyl ring .
Chemical Reactions Analysis
The compound “3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine” was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent .
科学研究应用
抗菌活性
三唑啉衍生物的合成和研究,包括类似于3-(4-苯甲氧基-3-甲氧基苯基)-4-甲基-1,2,4-三唑啉-5-硫酮的化合物,已显示出有希望的抗菌活性。研究人员通过涉及酯乙氧羰基腙与伯胺的反应开发了各种1,2,4-三唑衍生物。其中一些化合物对多种微生物表现出良好至中等的活性,突出了它们作为抗菌剂的潜力 (Bektaş 等人,2007)。
抗炎和镇痛应用
对 S-取代和 N-取代 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇的研究揭示了具有显着抗炎和镇痛作用的化合物。对这些三唑-硫酮衍生物的探索为开发在治疗炎症和疼痛方面具有潜在益处的药物开辟了新途径,展示了三唑啉-硫酮化合物在药物化学中的多功能性 (Al-Abdullah 等人,2014)。
缓蚀
三唑基化合物,包括三唑啉-硫酮,已因其缓蚀性能而受到研究。研究表明,这些化合物可以显着降低金属在腐蚀性环境中的腐蚀。该应用对于延长各种工业部门中金属结构和部件的寿命至关重要 (Al-amiery 等人,2020)。
化学治疗潜力
三唑啉-硫酮衍生物的结构和光谱表征已进行,以评估它们作为化学治疗剂的潜力。量子化学计算和光谱分析提供了对这些化合物的能量、几何结构和振动波数的见解,突出了它们在癌症治疗中的潜力 (El-Emam 等人,2012)。
分子对接研究
三唑啉-硫酮衍生物已进行分子对接研究以评估它们作为 EGFR 抑制剂的潜力,这在抗癌研究中至关重要。这些研究有助于理解此类化合物与生物靶标的相互作用,为开发新型癌症疗法提供了一条途径 (Karayel,2021)。
安全和危害
未来方向
Triazolopyridines, a class of compounds that includes “3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine”, are currently attracting significant attention . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids . Therefore, the future research directions could involve exploring these applications further.
属性
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20-16(18-19-17(20)23)13-8-9-14(15(10-13)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNMAQOZOUCVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyloxy-3-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione, 95% | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)


![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)
![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2656344.png)